![molecular formula C10H10N2O3 B2413765 2(1H)-Quinazolinone, 6,7-dimethoxy- CAS No. 79754-04-4](/img/structure/B2413765.png)
2(1H)-Quinazolinone, 6,7-dimethoxy-
Overview
Description
“2(1H)-Quinazolinone, 6,7-dimethoxy-” is a chemical compound that has been used in various scientific studies . It is also known as 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarbonyl chloride and DMEQ-COCl . It is used for HPLC derivatization .
Synthesis Analysis
The synthesis of “2(1H)-Quinazolinone, 6,7-dimethoxy-” involves several steps. In one study, two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . Another study reported the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinazolinone, 6,7-dimethoxy-” is complex. It has an empirical formula of C12H11ClN2O4 . The molecular weight is 282.68 . More detailed information about its molecular structure can be found in the referenced sources .
Chemical Reactions Analysis
The chemical reactions involving “2(1H)-Quinazolinone, 6,7-dimethoxy-” are complex and varied. One study reported the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .
Scientific Research Applications
Synthesis Techniques and Chemical Properties :
- 6,7-dimethoxyquinazolinone is a key building block in the synthesis of various alkaloids and substances with biological activity. It has been synthesized using various methods, including the use of polyphosphoric acid (PPA) and 1-(3,4-dimethoxyphenyl)-urea (Ivanov, 2006).
- A study described the synthesis and cardiotonic activity of substituted 4-alkyl-2(1H)-quinazolinones, which involved modifications at the 4-position of the quinazoline nucleus (Bandurco et al., 1987).
Biological and Pharmacological Properties :
- Quinazolinones have been explored for their antioxidant and cytotoxic activity. Novel 2,3-di-substituted-2,3-dihydro-quinazolin-4(1H)-one derived Schiff’s bases were synthesized and characterized, demonstrating antioxidant activities and cytotoxicity against human hepatocellular carcinoma cells (Hricovíniová et al., 2018).
Applications in Antimalarial Research :
- Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been evaluated for their antimalarial activity. A potent antimalarial drug lead was identified through structure-activity relationship studies (Mizukawa et al., 2021).
Applications in Anticancer Research :
- The synthesis and evaluation of quinazolinones for antitumor activity have been conducted. A study synthesized novel 3-benzyl-4(3H)quinazolinone analogues, evaluating their in vitro antitumor activity and conducting molecular docking studies (Al-Suwaidan et al., 2016).
Potential in Treating Neurodegenerative Diseases :
- Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized to investigate their cerebroprotective properties, particularly for neurodegenerative diseases like Alzheimer's and cerebral ischemia (Chiriapkin et al., 2022).
properties
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSTKZVDCZBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinazolinone, 6,7-dimethoxy- |
Synthesis routes and methods
Procedure details
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